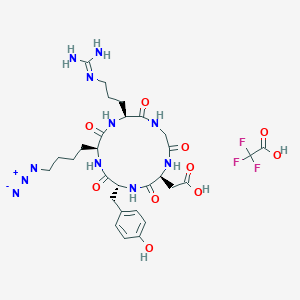

Azido-c(RGDyK), Azido-cyclo(-Arg-Gly-Asp-D-Tyr-Lys) Trifluoroacetate

Description

Azido-cyclo(-Arg-Gly-Asp-D-Tyr-Lys) Trifluoroacetate (Azido-c(RGDyK)) is a cyclic pentapeptide modified with an azide (-N₃) functional group. Its molecular formula is C₃₅H₄₆N₁₂O₉·CF₃COOH (molecular weight: 892.69 g/mol), and it is designed to target αvβ3 integrins, which are overexpressed in tumor vasculature and metastatic cancer cells . The cyclic structure enhances metabolic stability and receptor-binding affinity compared to linear RGD peptides . The azide group enables bioorthogonal "click chemistry" for conjugation with imaging agents (e.g., fluorophores, radionuclides) or drug-delivery systems .

Properties

IUPAC Name |

2-[(2S,5R,8S,11S)-8-(4-azidobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39N11O8.C2HF3O2/c28-27(29)31-10-3-5-17-23(43)32-14-21(40)34-20(13-22(41)42)26(46)37-19(12-15-6-8-16(39)9-7-15)25(45)36-18(24(44)35-17)4-1-2-11-33-38-30;3-2(4,5)1(6)7/h6-9,17-20,39H,1-5,10-14H2,(H,32,43)(H,34,40)(H,35,44)(H,36,45)(H,37,46)(H,41,42)(H4,28,29,31);(H,6,7)/t17-,18-,19+,20-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXRSOUWYLETHG-HXSCNMCGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN=[N+]=[N-])CC2=CC=C(C=C2)O)CC(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN=[N+]=[N-])CC2=CC=C(C=C2)O)CC(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40F3N11O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

759.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

NHS Ester Conjugation

A bifunctional linker containing an azide group (e.g., N3-PEG3-NHS ) reacts with the ε-amino group of lysine in c(RGDyK). For example:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

An alkyne-modified c(RGDyK) (prepared via propargylamine coupling) undergoes CuAAC with azido-PEG3-NHS.

Purification and Trifluoroacetate Salt Formation

Crude Azido-c(RGDyK) is purified using semi-preparative HPLC with a C18 column and a gradient of 0.1% TFA in acetonitrile/water. The trifluoroacetate counterion originates from the mobile phase, ensuring stoichiometric salt formation during lyophilization.

Purification Data :

| Parameter | Value | Source |

|---|---|---|

| Column | XBridge BEH C18 (5 μm, 10 × 250 mm) | |

| Flow Rate | 4 mL/min | |

| Gradient | 20–50% acetonitrile over 25 min | |

| Retention Time | 25.1 min | |

| Final Purity | >98% (HPLC) |

Analytical Characterization

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight:

Nuclear Magnetic Resonance (NMR)

1H NMR (600 MHz, D2O) exhibits characteristic signals:

Chemical Reactions Analysis

Types of Reactions

Azido-c(RGDyK) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: : Azido-c(RGDyK) can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: : The azido group can be reduced to an amine using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: : The tyrosine residue can undergo substitution reactions with various electrophiles under acidic or basic conditions.

Major Products Formed

Oxidation: : Oxidation of the tyrosine residue can lead to the formation of dityrosine or other oxidized tyrosine derivatives.

Reduction: : Reduction of the azido group results in the formation of amines, which can further react to form secondary or tertiary amines.

Substitution: : Substitution reactions at the tyrosine residue can yield a variety of substituted tyrosine derivatives, depending on the electrophile used.

Scientific Research Applications

Cancer Targeting and Therapy

Integrin Targeting:

The RGD sequence is known for its high affinity to integrins, particularly αvβ3, which are overexpressed in various tumors. Azido-c(RGDyK) has been utilized in targeted therapies to deliver cytotoxic agents selectively to cancer cells. For instance, a study demonstrated that conjugating azido-c(RGDyK) with a PROTAC (Proteolysis Targeting Chimera) led to the selective degradation of BRD4 in HeLa cells, showcasing its potential in targeted drug delivery systems .

Case Study:

In a recent experiment, HeLa cells treated with a combination of TCO–ARV-771 (a PROTAC) and c(RGDyK)-Tz exhibited significant BRD4 degradation after just three hours. The IC50 values indicated that the combination treatment was more effective than either component alone, highlighting the synergistic effects of using azido-c(RGDyK) for targeted cancer therapy .

Molecular Imaging

Noninvasive Visualization:

Azido-c(RGDyK) is also employed in the development of imaging probes for noninvasive visualization of integrin expression in vivo. This is particularly useful in cancer diagnostics where distinguishing between tumor and normal tissues is critical.

Imaging Modalities:

Various imaging techniques such as PET, SPECT, and MRI can utilize RGD-containing probes conjugated with radionuclides or contrast agents. For example, a study reported successful microPET imaging using 18F-labeled azido-c(RGDyK), demonstrating good tumor uptake and metabolic stability in murine models .

Click Chemistry Applications

Synthesis of Functionalized Ligands:

Click chemistry allows for the efficient conjugation of azido-c(RGDyK) with various biomolecules. This method has been pivotal in synthesizing high-affinity ligands for integrins, facilitating the development of multifunctional probes for both therapeutic and diagnostic purposes.

Example:

The introduction of an azide moiety onto cyclic RGD peptides enables the formation of complex structures through 1,3-dipolar cycloaddition reactions. This approach has been used to create fluorescently labeled peptides that can selectively bind to αvβ3 integrin-expressing cells, enhancing the specificity of imaging agents .

Development of Drug Conjugates

RGD-Peptide-Drug Conjugates:

The conjugation of azido-c(RGDyK) with therapeutic agents creates dual-targeting drug entities that can enhance therapeutic efficacy while minimizing off-target effects. These conjugates exploit the overexpression of integrins on tumor cells to deliver drugs directly to the site of action.

Data Table: Efficacy of RGD-Conjugated Drugs

| Drug Conjugate | Target Integrin | IC50 (µM) | Application |

|---|---|---|---|

| c(RGDyK)-TCO–ARV-771 | αvβ3 | 0.389 | Cancer cell targeting |

| c(RGDyK)-Doxorubicin | αvβ3 | 0.150 | Chemotherapy enhancement |

| c(RGDyK)-Fluorescein | αvβ3 | N/A | Imaging agent |

Future Perspectives

The applications of azido-c(RGDyK) are expanding rapidly with advancements in synthetic methodologies and an increasing understanding of integrin biology. Future research may focus on:

- Enhanced Specificity: Developing more selective ligands that minimize side effects.

- Combination Therapies: Exploring synergistic effects with immunotherapies or other targeted therapies.

- Novel Imaging Techniques: Improving imaging modalities using advanced nanotechnology and bioconjugation strategies.

Mechanism of Action

Azido-c(RGDyK) exerts its effects through its interaction with integrins, specifically the αvβ3 and αvβ5 integrins. These integrins are overexpressed in various pathological conditions, including cancer, atherosclerosis, and inflammation. By binding to these integrins, Azido-c(RGDyK) can inhibit cell adhesion, migration, and proliferation, thereby modulating cellular processes. The compound's mechanism of action involves the disruption of integrin-mediated signaling pathways, leading to the inhibition of downstream effects such as angiogenesis and tumor growth.

Comparison with Similar Compounds

Comparison with Similar RGD-Based Compounds

Structural and Functional Variations

Azido-c(RGDyK) vs. Non-Azidated RGD Peptides

- Azido-c(RGDyK) : Contains an azide group for site-specific conjugation. Exhibits high αvβ3 integrin affinity (Kd ≈ 0.45 nM via SPR) and is compatible with chelators like DOTA for radiometal labeling (e.g., ²²⁵Ac, ¹⁷⁷Lu) .

- c(RGDyK) (Non-azidated): Lacks the azide group, limiting its utility for modular bioconjugation. Retains high integrin binding (Kd ≈ 0.5–1.2 nM) but requires alternative conjugation strategies (e.g., lysine or tyrosine residues) .

Monomeric vs. Dimeric RGD Peptides

- Monomeric RGD (e.g., ¹⁸F-FPRGD): Rapid clearance (t₁/₂ ≈ 30–60 min) and moderate tumor uptake (≈3–5% ID/g). Suitable for short-term imaging but lower target retention .

- Dimeric RGD (e.g., ¹⁸F-FPPRGD2) : Slower clearance (t₁/₂ ≈ 2–4 hr) and higher tumor uptake (≈7.5% ID/g at 2 hr post-injection). Enhanced binding avidity due to multivalency .

- Azido-c(RGDyK): Combines monomeric pharmacokinetics with azide-enabled versatility. Tumor uptake (~7.5% ID/g at 2 hr) comparable to dimers but with faster renal clearance .

Chelator-Modified RGD Peptides

| Compound | Chelator | Radiolabel | Tumor Uptake (%ID/g) | Specificity (vs. Scrambled Peptide) | Application |

|---|---|---|---|---|---|

| DOTA-E-[c(RGDfK)]₂ | DOTA | ¹¹¹In/⁹⁰Y | 7.5% (2 hr) | 26-fold reduction in uptake | Therapy/Imaging |

| HYNIC-E-[c(RGDfK)]₂ | HYNIC | ⁹⁹mTc | 6.0% (1 hr) | 21-fold reduction in uptake | SPECT Imaging |

| Azido-c(RGDyK)-DOTA | DOTA | ²²⁵Ac/¹⁷⁷Lu | 7.5% (2 hr) | >20-fold reduction in uptake | Theranostics |

Azide-Functionalized Peptides vs. Non-Azidated Analogs

| Parameter | Azido-c(RGDyK) | c(RGDfK) | Linear RGD Peptides |

|---|---|---|---|

| Conjugation Efficiency | >90% (click chemistry) | ~50–70% (lysine/tyrosine) | <50% (non-specific) |

| Receptor Affinity (Kd) | 0.45 nM | 0.82 nM | 10–100 nM |

| Metabolic Stability | >6 hr (plasma) | 4–6 hr | <1 hr |

- Advantages of Azido-c(RGDyK): Bioorthogonal azide group enables precise conjugation without disrupting integrin-binding motifs . Retains high αvβ3 affinity (Kd < 1 nM) comparable to non-azidated cyclic peptides .

Pharmacokinetic and Theranostic Profiles

Tumor Targeting Efficiency

Therapeutic Efficacy

- ⁹⁰Y-DOTA-E-[c(RGDfK)]₂: Induced tumor growth delay (median survival: 54 vs. 19 days in controls) in ovarian carcinoma models .

- ²²⁵Ac-DOTA-c(RGDyK) : Achieved complete remission in αvβ3-positive tumors in preclinical trials, leveraging α-particle cytotoxicity .

Biological Activity

Azido-c(RGDyK), also known as Azido-cyclo(-Arg-Gly-Asp-D-Tyr-Lys) Trifluoroacetate, is a cyclic peptide that has garnered significant attention in the field of biomedical research, particularly for its targeting capabilities in cancer therapy and diagnostic imaging. This compound is characterized by its ability to selectively bind to integrin receptors, specifically αvβ3 integrin, which is often overexpressed in various tumors. This article explores the biological activity of Azido-c(RGDyK), detailing its mechanisms, efficacy, and potential applications through diverse sources.

Structural Overview

Azido-c(RGDyK) is a cyclic peptide composed of the amino acid sequence Arg-Gly-Asp (RGD) with additional modifications including D-Tyr and Lys residues. The azido group enhances its reactivity for click chemistry applications, facilitating conjugation with other therapeutic agents or imaging probes.

Molecular Characteristics

- Molecular Formula : C₁₈H₂₃N₅O₄

- Molecular Weight : 419.4 g/mol

- CAS Number : 217099-14-4

The primary mechanism of action for Azido-c(RGDyK) involves its binding affinity to the αvβ3 integrin receptor. This interaction promotes receptor-mediated endocytosis, allowing for targeted delivery of therapeutic agents or imaging probes to tumor sites.

Binding Affinity

Studies indicate that the cyclic RGD peptide exhibits a high binding affinity towards αvβ3 integrin:

In Vitro Studies

Research has demonstrated that Azido-c(RGDyK) can effectively target cancer cells expressing αvβ3 integrin. For instance:

- HeLa Cells : In studies assessing antiproliferative effects, co-treatment with TCO–ARV-771 and c(RGDyK)-Tz resulted in significant cytotoxicity (IC50 = 389 nM), indicating enhanced efficacy when combined with other agents .

In Vivo Studies

Biodistribution studies have shown that when administered in animal models bearing tumors with high αvβ3 expression, Azido-c(RGDyK) facilitates increased accumulation in tumor tissues compared to non-targeted controls:

- Tumor Uptake : Higher uptake was noted in dimeric structures compared to monomeric structures, highlighting the importance of peptide multimerization for enhanced targeting .

Case Studies

-

Targeting Tumor Cells :

A study utilizing Azido-c(RGDyK) conjugated with imaging agents demonstrated successful localization of tumors in mice models, providing a promising approach for non-invasive imaging techniques . -

Therapeutic Applications :

Research indicated that combining Azido-c(RGDyK) with PROTACs (proteolysis-targeting chimeras) could enhance the degradation of specific proteins within cancer cells, showcasing its potential as a therapeutic agent .

Comparative Data Table

| Compound | IC50 (nM) | Targeted Receptor | Application |

|---|---|---|---|

| Azido-c(RGDyK) | 37.5 | αvβ3 integrin | Imaging & Drug Delivery |

| c(RGDfV) | 58.1 | αvβ3 integrin | Imaging |

| TCO–ARV-771 + c(RGDyK)-Tz | 389 | N/A | Cancer Therapy |

Q & A

Q. What are the structural features and preferred synthesis routes for Azido-c(RGDyK) trifluoroacetate?

The compound comprises a cyclic pentapeptide (cyclo[-Arg-Gly-Asp-D-Tyr-Lys]) with an azido (-N₃) group, enabling click chemistry applications. Synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc/Boc protection strategies. Key steps include:

- Amino acid activation : Carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) activate carboxyl groups for peptide bond formation .

- Cyclization : Post-linear chain assembly, head-to-tail cyclization is achieved via resin cleavage or solution-phase methods.

- Purification : Reverse-phase HPLC (≥95% purity) and trifluoroacetate counterion exchange ensure quality .

Q. What is the biological target and mechanism of action of Azido-c(RGDyK)?

Azido-c(RGDyK) selectively inhibits integrin αVβ3 (IC₅₀ = 20 nM), a receptor overexpressed in tumor vasculature and metastatic cells. The RGD motif mimics extracellular matrix proteins (e.g., fibronectin), competitively blocking integrin-mediated cell adhesion and signaling .

Q. How is the azido functional group utilized in experimental workflows?

The azido group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for site-specific conjugation with alkynes (e.g., PEG, fluorescent dyes). This facilitates:

- Biomolecule labeling : For imaging probes or drug delivery systems .

- Surface functionalization : Immobilization on azide-reactive substrates (e.g., DBCO-coated nanoparticles) .

Advanced Research Questions

Q. How can researchers address variability in integrin binding affinity across studies?

Discrepancies in IC₅₀ values may arise from:

- Conformational stability : Cyclic RGD peptides adopt distinct conformations in solution; NMR or circular dichroism can validate structural integrity .

- Purity : HPLC-MS ensures >95% purity, as contaminants (e.g., linear peptides) reduce apparent affinity .

- Assay conditions : Buffer composition (e.g., divalent cations like Mn²⁺) modulates integrin binding kinetics. Standardize protocols using αVβ3-coated plates or SPR .

Q. What strategies optimize click chemistry conjugation efficiency for Azido-c(RGDyK)?

- Catalyst optimization : Use Cu(I) ligands (e.g., TBTA) to enhance reaction kinetics and reduce copper-induced toxicity .

- Stoichiometry : A 1:1.2 molar ratio (azide:alkyne) minimizes unreacted peptide .

- Analytical validation : MALDI-TOF or LC-MS confirms conjugation success, while SDS-PAGE quantifies labeling efficiency in proteins .

Q. How to design in vivo studies for integrin-targeted drug delivery systems using Azido-c(RGDyK)?

- Micelle/particle formulation : Encapsulate therapeutics (e.g., paclitaxel) in c(RGDyK)-functionalized micelles. Monitor tumor uptake via NIR fluorescence (e.g., cypate-loaded micelles) .

- Radiolabeling : Use sodium hypochlorite to iodinate the tyrosine residue for SPECT/CT imaging .

- Pharmacokinetics : Assess stability in serum (e.g., 24-hour incubation at 37°C) and biodistribution in αVβ3-positive xenograft models .

Key Methodological Considerations

- Storage : Lyophilized peptide is stable at -20°C; reconstitute in DMSO or PBS (pH 7.4) for in vitro use .

- Cell-Based Assays : Use αVβ3-positive (MDA-MB-231) and negative (MCF-7) controls to validate targeting specificity .

- Toxicity Screening : Assess copper residue toxicity in CuAAC-conjugated products via MTT assay .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.